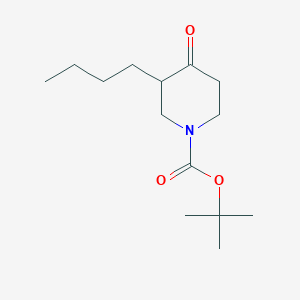
PNPP (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is particularly valuable in enzyme-linked immunosorbent assays (ELISA) and conventional spectrophotometric assays for detecting alkaline and acid phosphatases . The compound is known for its ability to transform from a colorless state to a colored compound through a biological mechanism called dephosphorylation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium para-nitrophenyl phosphate typically involves the reaction of para-nitrophenol with phosphorus oxychloride, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions usually require a controlled temperature environment and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of disodium para-nitrophenyl phosphate is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of pH, temperature, and reactant concentrations to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium para-nitrophenyl phosphate primarily undergoes hydrolysis reactions catalyzed by phosphatases. These reactions result in the liberation of inorganic phosphate and para-nitrophenol .
Common Reagents and Conditions
Reagents: Alkaline phosphatase, acid phosphatase, sodium hydroxide.
Conditions: The reactions are typically carried out at a pH range of 8-10 for alkaline phosphatase and 4-6 for acid phosphatase.
Major Products
The major products formed from the hydrolysis of disodium para-nitrophenyl phosphate are inorganic phosphate and para-nitrophenol. The para-nitrophenol further ionizes to form para-nitrophenolate, which is yellow and can be measured spectrophotometrically at 405 nm .
Applications De Recherche Scientifique
Disodium para-nitrophenyl phosphate is widely used in various scientific research applications:
Mécanisme D'action
The mechanism of action of disodium para-nitrophenyl phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate group, resulting in the formation of para-nitrophenol and inorganic phosphate . The para-nitrophenol is then converted to para-nitrophenolate under alkaline conditions, which can be quantitatively measured due to its yellow color .
Comparaison Avec Des Composés Similaires
Disodium para-nitrophenyl phosphate is often compared with other chromogenic substrates such as:
4-Methylumbelliferyl phosphate: A fluorogenic substrate used in phosphatase assays that emits fluorescence upon hydrolysis.
Disodium para-nitrophenyl phosphate is unique due to its cost-effectiveness, ease of use, and the ability to measure reaction rates over a wide range of substrate concentrations .
Conclusion
Disodium para-nitrophenyl phosphate is a versatile and widely used compound in scientific research and industrial applications. Its ability to undergo hydrolysis and produce a measurable colored product makes it invaluable in enzyme assays, diagnostics, and various biochemical studies.
Propriétés
Formule moléculaire |
C6H4NNa2O6P |
|---|---|
Poids moléculaire |
263.05 g/mol |
Nom IUPAC |
disodium;(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.2Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;/h1-4H,(H2,10,11,12);;/q;2*+1/p-2 |
Clé InChI |
VIYFPAMJCJLZKD-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


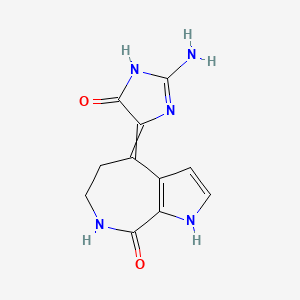
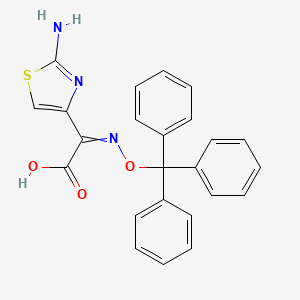
![3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid](/img/structure/B12435754.png)

![[3,4,5-Trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435766.png)
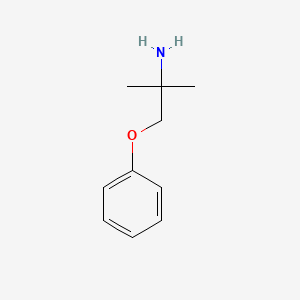
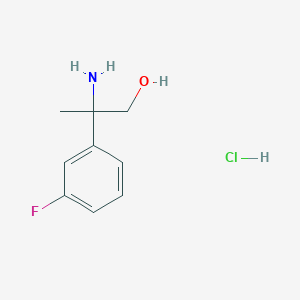
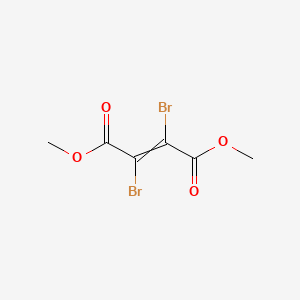
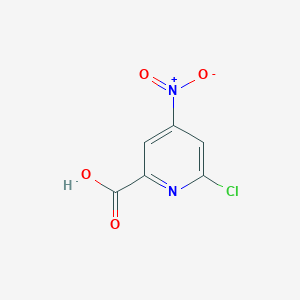
![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B12435794.png)
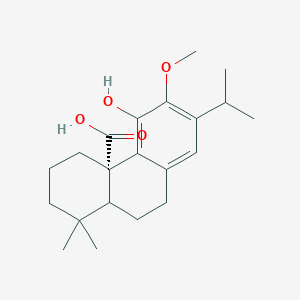
![2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B12435799.png)
![N-[3-(dimethylamino)propyl]octadec-9-enamide](/img/structure/B12435803.png)
